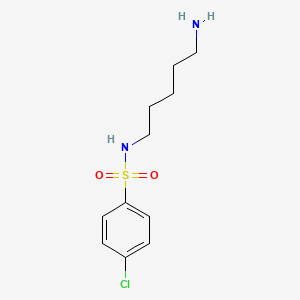

N-(5-Aminopentyl)-4-chlorobenzenesulfonamide

描述

N-(5-Aminopentyl)-4-chlorobenzenesulfonamide: is an organic compound that features a sulfonamide group attached to a benzene ring substituted with a chlorine atom and an aminopentyl chain

准备方法

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-(5-Aminopentyl)-4-chlorobenzenesulfonamide typically begins with 4-chlorobenzenesulfonyl chloride and 1,5-diaminopentane.

Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the sulfonamide bond.

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

化学反应分析

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom on the benzene ring.

Oxidation and Reduction: The aminopentyl chain can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

Condensation Reactions: The sulfonamide group can engage in condensation reactions with aldehydes and ketones to form imines and related compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Compounds with different substituents on the benzene ring.

Oxidation Products: Oxidized derivatives of the aminopentyl chain.

Condensation Products: Imines and related compounds formed from the sulfonamide group.

科学研究应用

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as increased thermal stability or enhanced mechanical strength.

Biology and Medicine:

Antimicrobial Agents: Due to the presence of the sulfonamide group, the compound may exhibit antimicrobial properties and can be explored as a potential drug candidate.

Bioconjugation: It can be used to modify biomolecules for various applications, including drug delivery and diagnostic imaging.

Industry:

Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Surface Coatings: It can be used in the formulation of surface coatings to provide antimicrobial properties and enhance durability.

作用机制

The mechanism of action of N-(5-Aminopentyl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or antimicrobial effects.

相似化合物的比较

N-(5-Aminopentyl)acetamide: This compound features an acetamide group instead of a sulfonamide group.

N-(5-Aminopentyl)benzamide: This compound has a benzamide group in place of the sulfonamide group.

N-(5-Aminopentyl)biotinamide: This compound contains a biotin moiety, making it useful for bioconjugation applications.

Uniqueness: N-(5-Aminopentyl)-4-chlorobenzenesulfonamide is unique due to the presence of the 4-chlorobenzenesulfonamide moiety, which imparts specific chemical and biological properties

生物活性

N-(5-Aminopentyl)-4-chlorobenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound based on recent research findings, including its anticancer properties, enzyme inhibition, and other relevant biological effects.

Chemical Structure and Properties

This compound belongs to a class of compounds known as sulfonamides, which are characterized by the presence of a sulfonamide functional group (-SO2NH2) attached to an aromatic ring. The specific structure of this compound includes a 4-chloro substituent on the benzene ring and an aminopentyl chain, which may influence its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various sulfonamide derivatives, including those similar to this compound. For instance, compounds containing the sulfonamide moiety have demonstrated significant inhibitory effects on cancer cell lines.

- Cell Line Studies : In vitro studies have shown that certain derivatives exhibit notable cytotoxicity against human cancer cell lines such as HeLa (cervical cancer), HL-60 (acute promyelocytic leukemia), and AGS (gastric adenocarcinoma). The IC50 values for these compounds ranged from 0.89 to 9.63 µg/mL, indicating potent anticancer activity .

- Mechanism of Action : The mechanism underlying the anticancer effects includes cell cycle arrest in the subG0 phase, depolarization of mitochondrial membranes, and activation of apoptotic pathways via caspase-8 and caspase-9. For example, one study reported that treatment with a related sulfonamide increased caspase activity in AGS cells, suggesting induction of apoptosis through both extrinsic and intrinsic pathways .

Enzyme Inhibition

This compound also shows promise as an enzyme inhibitor.

- Cholinesterase Inhibition : Some sulfonamides have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While specific data on this compound is limited, related compounds have demonstrated moderate to strong inhibition of these enzymes, which are crucial in neurotransmission .

- Calcium Channel Interaction : Research indicates that certain sulfonamides can interact with calcium channels, leading to changes in perfusion pressure and coronary resistance. This interaction is mediated through binding with specific amino acid residues in the target proteins, suggesting potential applications in cardiovascular therapies .

Antioxidant Activity

In addition to anticancer effects, some studies have assessed the antioxidant properties of sulfonamide derivatives. These compounds have been shown to exhibit dose-dependent activity against free radicals such as DPPH and ABTS, indicating their potential utility in oxidative stress-related conditions .

Summary of Biological Activity

| Biological Activity | Findings |

|---|---|

| Anticancer Activity | Significant cytotoxicity against various cancer cell lines; IC50 values between 0.89–9.63 µg/mL. |

| Mechanism of Action | Induces apoptosis via caspase activation; causes cell cycle arrest. |

| Enzyme Inhibition | Moderate inhibition of AChE and BChE; potential calcium channel interactions affecting cardiovascular function. |

| Antioxidant Activity | Exhibits dose-dependent inhibition of DPPH and ABTS radicals. |

Case Studies

- Caspase Activation Study : A study examining a derivative similar to this compound found increased caspase-8 and -9 activity in treated AGS cells, confirming its role in apoptosis induction .

- Calcium Channel Interaction Study : Another investigation into sulfonamide derivatives indicated their ability to bind with calcium channels, resulting in decreased perfusion pressure—an effect that could be beneficial for treating hypertension or heart failure .

属性

IUPAC Name |

N-(5-aminopentyl)-4-chlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClN2O2S/c12-10-4-6-11(7-5-10)17(15,16)14-9-3-1-2-8-13/h4-7,14H,1-3,8-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFNXFJMSQDPIGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NCCCCCN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80606342 | |

| Record name | N-(5-Aminopentyl)-4-chlorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80606342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58885-29-3 | |

| Record name | N-(5-Aminopentyl)-4-chlorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80606342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。